molecular formula C11H15NO2 B2443871 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone CAS No. 885950-54-9

3-acetyl-6-(tert-butyl)-2(1H)-pyridinone

Cat. No.: B2443871
CAS No.: 885950-54-9
M. Wt: 193.246
InChI Key: JHUIYLMJMURDCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-acetyl-6-(tert-butyl)-2(1H)-pyridinone is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.246. The purity is usually 95%.
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Scientific Research Applications

Catalytic Properties and Reaction Mechanisms

  • 3-Acetyl-6-(tert-butyl)-2(1H)-pyridinone has been implicated in studies focusing on catalytic properties and reaction mechanisms. For example, in the research of acetylation reactions, tert-butyl alcohols like this compound play a crucial role in facilitating these processes. In a study by Xu et al. (2005), they examined the acetylation of tert-butanol with acetic anhydride catalyzed by 4-(dimethylamino)pyridine, which is related to the chemical structure of this compound (Xu, Held, Kempf, Mayr, Steglich, & Zipse, 2005).

Synthesis and Structural Analysis

  • The compound has also been explored in the context of synthesis and structural analysis. Karis et al. (2008) described the synthesis and structural properties of tert-butyl 2-(3-acetylamino-2-oxo-1,2-dihydro-1-pyridyl)acetate, which shares a similar structural framework with this compound. Their study offers insights into the molecular structure and bonding characteristics of such compounds (Karis, Loughlin, Jenkins, & Healy, 2008).

Hydrogen-Bonded Structures and Conformational Studies

  • Research has also been conducted on the hydrogen-bonded structures and conformational aspects of related compounds. Trilleras et al. (2008) studied 3-tert-butyl-1-phenyl-7-(4-trifluoromethylbenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-dione, which is structurally related to this compound. Their findings contribute to understanding the conformational dynamics and hydrogen-bonded interactions in such compounds (Trilleras, Cruz, Cobo, Low, & Glidewell, 2008).

Properties

IUPAC Name

3-acetyl-6-tert-butyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-7(13)8-5-6-9(11(2,3)4)12-10(8)14/h5-6H,1-4H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHUIYLMJMURDCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(NC1=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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